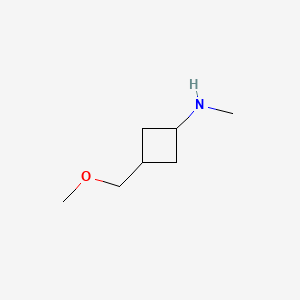
6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C11H12BrNO2 It is a member of the benzoxazine family, characterized by a benzene ring fused to an oxazine ring
作用機序
Target of Action
Similar compounds have been used in the synthesis of selective 5-ht6 antagonists , which suggests that 5-HT6 receptors could be a potential target.
Mode of Action
If it acts as a 5-HT6 antagonist, it would bind to these receptors and inhibit their activity .
Biochemical Pathways
If it acts as a 5-HT6 antagonist, it could potentially influence serotonin signaling pathways .
Pharmacokinetics
Compounds with a similar structure have shown good permeability, solubility, and metabolic stability , which could suggest favorable bioavailability for 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one.
Result of Action
If it acts as a 5-HT6 antagonist, it could potentially influence neuronal activity and neurotransmission .
生化学分析
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 4-propylphenol with bromine to introduce the bromine atom at the 6-position. This is followed by a cyclization reaction with an appropriate reagent to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Types of Reactions
6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and resins.
Biological Studies: It is used in studies exploring its biological activity and potential as a bioactive compound.
類似化合物との比較
Similar Compounds
6-Bromo-2H-1,4-benzoxazin-3-one: Similar in structure but lacks the propyl group at the 4-position.
6-Nitro-2H-1,4-benzoxazin-3-one: Contains a nitro group instead of a bromine atom.
6-Acetyl-2H-1,4-benzoxazin-3-one: Features an acetyl group at the 6-position.
Uniqueness
6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one is unique due to the presence of both the bromine atom and the propyl group, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
6-bromo-4-propyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h3-4,6H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIKGVGAPMAWBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742932 |
Source


|
| Record name | 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365273-01-3 |
Source


|
| Record name | 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)

![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)
![8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572494.png)

![(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B572498.png)
![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)





![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)
